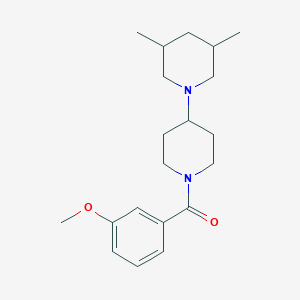
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound is structurally similar to other hallucinogens such as mescaline and MDMA. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
作用机制
The mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is not fully understood, but it is believed to act on the serotonergic system in the brain. This compound is a partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of other substances such as LSD and psilocybin. This compound also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has also been shown to increase levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, this compound has been shown to increase levels of cAMP, which is a signaling molecule that plays a role in various cellular processes.
实验室实验的优点和局限性
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several advantages for laboratory experiments. It is a relatively stable compound that can be stored for extended periods of time. Additionally, this compound is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, this compound has several limitations for laboratory experiments. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, this compound has a complex synthesis method, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for research on 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. One area of research is the potential therapeutic applications of this compound for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of this compound as an anxiolytic and antidepressant. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the serotonergic system. Overall, this compound has the potential to be a valuable tool for scientific research and a potential treatment for a variety of neurological and psychiatric disorders.
合成方法
The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine involves several steps, including the reaction of p-anisaldehyde with 2,6-dimethylpiperidine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, this compound. The synthesis of this compound requires specialized equipment and expertise, and it is not a simple process.
科学研究应用
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which make it a potential treatment for anxiety and depression.
属性
分子式 |
C20H30N2O2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3 |
InChI 键 |
ACOMVHBPRUSGRJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
规范 SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)